molecular formula C22H19N3O4S B4315747 (3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE

(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE

Cat. No.: B4315747
M. Wt: 421.5 g/mol
InChI Key: ATOQOZDDZOBDSX-GZTJUZNOSA-N
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Description

(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE is a complex organic compound that features a benzylidene group, a sulfonyl group, and a nitro group attached to an indoline scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 3-nitroindoline with benzaldehyde in the presence of a base to form the benzylidene derivative. This intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of (3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline: Similar structure but with an additional nitro group.

    4-[(4-methylphenyl)sulfonyl]-6-nitroindoline: Lacks the benzylidene group.

    3-benzylidene-1-[(4-methylphenyl)sulfonyl]-indoline: Lacks the nitro group.

Uniqueness

(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

(3Z)-3-benzylidene-1-(4-methylphenyl)sulfonyl-6-nitro-2H-indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-15-7-9-19(10-8-15)30(28,29)24-14-17(11-16-5-3-2-4-6-16)22-20(23)12-18(25(26)27)13-21(22)24/h2-13H,14,23H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOQOZDDZOBDSX-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=CC=C3)C4=C(C=C(C=C42)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=CC=C3)/C4=C(C=C(C=C42)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE
Reactant of Route 2
(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE
Reactant of Route 3
Reactant of Route 3
(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE
Reactant of Route 4
Reactant of Route 4
(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE
Reactant of Route 5
Reactant of Route 5
(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE
Reactant of Route 6
(3Z)-1-(4-METHYLBENZENESULFONYL)-6-NITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOL-4-AMINE

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